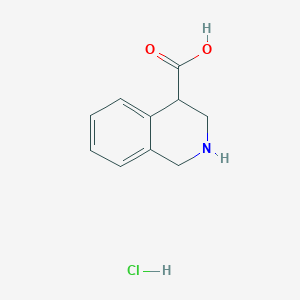

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride

CAS No.: 1841081-68-2

Cat. No.: VC3018915

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1841081-68-2 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6H2,(H,12,13);1H |

| Standard InChI Key | QGEPUXKEOGYFMZ-UHFFFAOYSA-N |

| SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O.Cl |

| Canonical SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O.Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics and Identification

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride features a bicyclic aromatic structure consisting of a benzene ring fused to a partially hydrogenated pyridine ring, with a carboxylic acid group attached at the 4-position . As the hydrochloride salt of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid, the compound demonstrates enhanced stability and improved solubility in polar solvents compared to its free base form. The compound is part of the larger family of tetrahydroisoquinolines, which are known for their diverse biological activities and pharmaceutical relevance .

The identification parameters of the compound are detailed in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1841081-68-2 |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride |

| SMILES Notation | C1C(C2=CC=CC=C2CN1)C(=O)O.Cl |

| InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6H2,(H,12,13);1H |

| InChI Key | QGEPUXKEOGYFMZ-UHFFFAOYSA-N |

The compound's parent structure (without the hydrochloride) is also identified in chemical databases with CAS number 116140-19-3 .

Physical and Chemical Properties

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically appears as a white to off-white crystalline solid . Its physical and chemical properties are crucial for understanding its behavior in various applications and are summarized below:

| Property | Value |

|---|---|

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (enhanced by hydrochloride salt form) |

| Recommended Storage Temperature | 2-8°C |

| Boiling Point (free base, predicted) | 370.7±42.0°C |

| Density (free base, predicted) | 1.225±0.06 g/cm³ |

The hydrochloride salt formation significantly enhances the compound's water solubility, making it more suitable for biological studies and pharmaceutical applications where aqueous solubility is often required . This improved solubility is a direct result of the ionic character introduced by the hydrochloride moiety, which facilitates interactions with polar solvents like water.

Synthesis and Preparation Methods

Traditional Synthetic Approaches

While specific synthetic routes for 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride are less documented in the literature compared to its 1- and 3-position isomers, general approaches to tetrahydroisoquinoline derivatives can be applied with appropriate modifications. The preparation of related compounds often employs variations of the Pictet-Spengler reaction, which involves the condensation of appropriately substituted phenethylamine derivatives with formaldehyde or paraformaldehyde in the presence of an acid catalyst .

For the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives (which could be adapted for the 4-position isomer), the traditional approach using hydrochloric acid has safety concerns due to the potential formation of bis(chloromethyl)ether, a known mutagen . Alternative methods using sulfuric acid or hydrobromic acid instead of hydrochloric acid have been developed to mitigate this risk .

Advanced Synthetic Methods

More modern approaches to synthesizing tetrahydroisoquinoline carboxylic acids include:

-

Chemoenzymatic methods: These approaches employ enzymes like D-amino acid oxidase for the synthesis of enantiomerically pure tetrahydroisoquinoline carboxylic acids, which could potentially be applied to the 4-carboxylic acid isomer .

-

Metal-catalyzed transformations: Various transition metal-catalyzed reactions have been employed for the construction of tetrahydroisoquinoline scaffolds with different substitution patterns .

-

Purification and isolation of the synthesized compound typically involve standard techniques such as recrystallization, extraction, and various forms of chromatography to obtain the pure hydrochloride salt form .

Biological Significance and Applications

Research and Medicinal Chemistry Applications

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride has several potential applications in the field of medicinal chemistry:

-

Building block for drug development: The compound serves as a valuable intermediate in the synthesis of more complex biologically active molecules.

-

Structural element in peptide-based drugs: Similar to how 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) functions as a constrained analog of phenylalanine, the 4-carboxylic acid isomer could potentially serve as a constrained amino acid analog with unique spatial arrangements of functional groups .

-

Research tool: The compound is useful for structure-activity relationship studies and for understanding the impact of specific structural features on biological activity .

| Hazard Class | Description |

|---|---|

| Acute Toxicity (Category 4) | Harmful if swallowed |

| Skin Irritation (Category 2) | Causes skin irritation |

| Eye Irritation (Category 2A) | Causes serious eye irritation |

These hazard classifications necessitate appropriate safety measures during handling and storage of the compound.

Current Research and Structure-Activity Relationships

Recent Developments and Future Directions

Recent developments in tetrahydroisoquinoline chemistry indicate several promising directions for future research involving 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride:

-

Development of more efficient and environmentally friendly synthetic routes, particularly those offering stereochemical control .

-

Exploration of the compound's potential as a building block for peptide-based therapeutics, similar to its 3-carboxylic acid isomer .

-

Investigation of specific biological activities and receptor interactions unique to the 4-carboxylic acid isomer, potentially revealing novel therapeutic applications .

-

Application of computational methods to predict and design derivatives with enhanced potency or selectivity for specific biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume